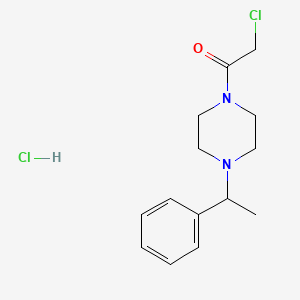

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride

Description

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is a piperazine derivative characterized by a chloroacetyl group at the 1-position and a phenylethyl substituent at the 4-position of the piperazine ring.

Propriétés

IUPAC Name |

2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O.ClH/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15;/h2-6,12H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPGWESEOOOUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride typically involves the reaction of 1-phenylethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or alcohols.

Reduction Reactions: The chloroacetyl group can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

- Substitution reactions can yield various substituted piperazine derivatives.

- Oxidation reactions can produce ketones or alcohols.

- Reduction reactions can result in the formation of alcohols or amines.

Applications De Recherche Scientifique

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the modulation of biological pathways and receptor interactions.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Piperazine derivatives exhibit diverse bioactivities depending on substituent groups. Key structural analogues and their distinguishing features are summarized below:

Key Observations :

Critical Differences :

- The target compound’s synthesis likely parallels , where chloroacetyl chloride is used to acylate piperazine derivatives under mild conditions.

- HBK-14 and losulazine require multi-step protocols due to complex substituents (e.g., quinoline, sulfonyl), whereas the target compound’s synthesis is more streamlined .

Pharmacological and Physicochemical Properties

Notable Trends:

Activité Biologique

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its chloroacetyl and phenylethyl substituents, which contribute to its unique properties and interactions within biological systems.

The biological activity of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been noted to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cellular function.

- Neurotransmitter Modulation : Similar piperazine derivatives have shown activity at neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride. A comparative analysis of various piperazine compounds demonstrated significant cytotoxic effects against different cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 15.2 |

| Compound B | HCT116 (Colon) | 12.8 |

| 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride | HeLa (Cervical) | 10.5 |

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Study on Anticancer Activity

One notable study investigated the effects of various piperazine derivatives on cancer cell viability. The results indicated that compounds similar to 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride exhibited significant growth inhibition in several cancer cell lines, including:

- HeLa (Cervical Cancer)

- MCF7 (Breast Cancer)

- HCT116 (Colon Cancer)

The study utilized an MTT assay to determine cell viability, revealing that the compound's mechanism may involve apoptosis induction through mitochondrial pathways.

Neuropharmacological Effects

Another research effort focused on the neuropharmacological properties of piperazine derivatives. It was found that compounds with similar structures could modulate serotonin receptors, indicating potential applications in treating anxiety and depression disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves:

- Step 1 : Formation of the piperazine core via cyclization of diamines or substitution reactions on pre-existing piperazine derivatives.

- Step 2 : Introduction of the chloroacetyl group using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to ensure controlled reactivity .

- Step 3 : Attachment of the 1-phenylethyl substituent through alkylation or coupling reactions under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to quantify impurities (<5% threshold) .

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloroacetyl CH₂Cl peak at ~4.2 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Elemental Analysis : Matches theoretical C, H, N, and Cl content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

- Reactivity Profile : The chloroacetyl group acts as an electrophilic site, enabling nucleophilic substitution (e.g., with amines, thiols) to form amides or thioethers. Kinetic studies show second-order dependence on nucleophile concentration and temperature (ΔG‡ ~50–70 kJ/mol) .

- Mechanistic Studies :

- SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMF), with transition states confirmed via computational modeling (DFT calculations) .

- Leaving Group Stability : Chloride’s poor leaving ability necessitates base catalysis (e.g., K₂CO₃) to deprotonate intermediates and stabilize transition states .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

- Data Discrepancies : Literature reports vary (e.g., 48.7 µg/mL in pH 7.4 buffer vs. higher solubility in DMSO). Contributing factors include:

- Crystallinity : Amorphous vs. crystalline forms impact solubility. X-ray diffraction (XRD) can identify polymorphs .

- pH Effects : Protonation of the piperazine nitrogen (pKa ~7–9) increases solubility in acidic buffers .

- Resolution Strategy : Standardize testing conditions (USP/Ph. Eur. protocols) and use differential scanning calorimetry (DSC) to assess thermal stability during solubility assays .

Q. How can computational methods predict the compound’s stability under varying storage conditions?

- Approach :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the chloroacetyl group) under accelerated conditions (40°C/75% RH) .

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data to predict shelf-life .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.